塩酸パルマチン水和物

説明

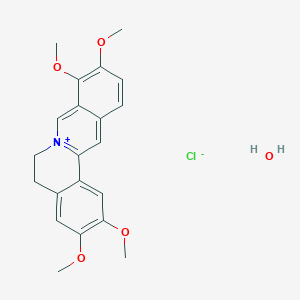

Palmatine chloride monohydrate: is a natural isoquinoline alkaloid that belongs to the class of protoberberines. It is primarily extracted from the dried cane of plants such as Fibraurea recisa and Berberis cretica. This compound is known for its broad-spectrum antimicrobial, antiviral, and insect resistance properties. It also has significant pharmacological effects, including enhancing leukocyte phagocytosis and protecting the cardiovascular system .

科学的研究の応用

Chemistry: Palmatine chloride monohydrate is used as a standard in analytical chemistry for the quantification of alkaloids in plant extracts .

Biology: In biological research, palmatine chloride monohydrate is studied for its antimicrobial, antifungal, and antiviral activities. It has shown potential in inhibiting the growth of various pathogens .

Medicine: Palmatine chloride monohydrate has been investigated for its therapeutic potential in treating gynecological inflammation, bacillary dysentery, enteritis, urinary tract infections, and respiratory tract infections. It also exhibits anti-cancer properties, particularly against breast cancer cells .

Industry: In the pharmaceutical industry, palmatine chloride monohydrate is used in the formulation of various dosage forms, including tablets, capsules, and injections .

作用機序

Target of Action

Palmatine chloride hydrate, also known as Palmatine chloride monohydrate or UNII-ZMR2H7M7PK, is an isoquinoline alkaloid . It has been reported to interact with various molecular targets such as hydrolase, kinase, cytochrome P450, and family A G protein-coupled receptors . These targets play crucial roles in various biological processes, including metabolism, signal transduction, and cellular homeostasis.

Mode of Action

Palmatine chloride hydrate acts by binding to its targets and modulating their activity . For instance, it has been used to test its effects as an inhibitor of soluble epoxide hydrolase (sEH) in vitro . By inhibiting sEH, palmatine chloride hydrate can potentially modulate the metabolism of epoxides, which are involved in various physiological processes.

Biochemical Pathways

Palmatine chloride hydrate is known to affect several biochemical pathways. One of the key pathways influenced by this compound is the Nrf2-related antioxidant pathway . Activation of this pathway enhances the body’s defense against oxidative stress. Additionally, palmatine chloride hydrate inhibits the activation of the NLRP3-related pyroptosis pathway . Pyroptosis is a form of programmed cell death that is typically associated with inflammation. Therefore, by modulating these pathways, palmatine chloride hydrate can exert anti-inflammatory and antioxidant effects.

Pharmacokinetics

They are metabolized by enzymes such as cytochrome P450s, and excreted via the kidneys .

Result of Action

Palmatine chloride hydrate exhibits various molecular and cellular effects. It has been reported to decrease growth and invasion in prostate cancer cells, as well as activation of FLIP and NF-κB . It also decreases locomotor activity and levels of dopamine, 5-HT, and homovanillic acid in animal models . Furthermore, it can significantly alleviate lung inflammation and acute lung injury caused by particulate matter .

生化学分析

Biochemical Properties

Palmatine chloride hydrate interacts with various enzymes, proteins, and other biomolecules. It has been reported to bind hemoglobin and DNA at AT base pairs . It also acts as a microbial collagenase inhibitor . These interactions play a crucial role in its biochemical properties and potential therapeutic applications .

Cellular Effects

Palmatine chloride hydrate has significant effects on various types of cells and cellular processes. In prostate cancer cells, it decreases growth and invasion as well as activation of FLIP and NF-κB . It also exhibits antioxidative, anti-inflammatory, anticancer, anti-viral, and neuroprotective properties .

Molecular Mechanism

The molecular mechanism of action of Palmatine chloride hydrate involves binding interactions with biomolecules and changes in gene expression. It binds to hemoglobin and DNA at AT base pairs . It also inhibits microbial collagenase, which could contribute to its potential anti-infective properties .

Temporal Effects in Laboratory Settings

The effects of Palmatine chloride hydrate change over time in laboratory settings. It exhibits low quantum yields for fluorescence .

Dosage Effects in Animal Models

In animal models, the effects of Palmatine chloride hydrate vary with different dosages. It decreases locomotor activity and levels of dopamine, 5-HT, and homovanillic acid .

Metabolic Pathways

Palmatine chloride hydrate is involved in various metabolic pathways. It has been reported that glucuronidation and sulfation are the main metabolic pathways of Palmatine . It interacts with various enzymes and cofactors, and could have effects on metabolic flux or metabolite levels .

準備方法

Synthetic Routes and Reaction Conditions: Palmatine chloride monohydrate can be synthesized using berberine as a raw material. The improved synthetic method involves several steps, including demethylation and methylation reactions, resulting in a high yield of palmatine chloride monohydrate .

Industrial Production Methods: Industrial production of palmatine chloride monohydrate typically involves extraction from natural sources such as Fibraurea recisa. The extraction process includes drying the plant material, followed by solvent extraction using methanol or ethanol. The extract is then purified using column chromatography to obtain high-purity palmatine chloride monohydrate .

化学反応の分析

Types of Reactions: Palmatine chloride monohydrate undergoes various chemical reactions, including:

Oxidation: Palmatine can be oxidized to form palmatine oxide.

Reduction: Reduction of palmatine chloride can yield dihydropalmatine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like methyl iodide and sodium hydride are employed for substitution reactions.

Major Products Formed:

Oxidation: Palmatine oxide

Reduction: Dihydropalmatine

Substitution: Various palmatine derivatives with altered pharmacological properties.

類似化合物との比較

Berberine: Another protoberberine alkaloid with similar antimicrobial and anti-inflammatory properties.

Jatrorrhizine: An isoquinoline alkaloid with comparable pharmacological effects.

Magnoflorine: A related compound with antioxidant and neuroprotective properties.

Uniqueness: Palmatine chloride monohydrate is unique due to its broad-spectrum antimicrobial activity and its ability to enhance leukocyte phagocytosis. Additionally, its anti-cancer properties, particularly against breast cancer cells, make it a compound of significant interest in medical research .

生物活性

Palmatine chloride hydrate, a quaternary protoberberine alkaloid, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

Palmatine chloride hydrate is chemically characterized by the formula and has a molecular weight of approximately 387.86 g/mol. It appears as a yellow crystalline solid with a melting point of 206-207 °C (dec.) .

1. Antioxidant Activity

Palmatine exhibits significant antioxidant properties. In studies involving the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, palmatine demonstrated an IC50 value of 28 ppm, indicating strong free radical scavenging ability. Comparatively, fractions derived from its source plant, Fibraurea tinctoria, showed even higher antioxidant activity with IC50 values ranging from 18 to 20 ppm for various extracts .

Table 1: Antioxidant Activity of Palmatine and Extracts

| Sample | IC50 Value (ppm) |

|---|---|

| Palmatine | 28 |

| Fraction 4 | 91 |

| Methanol Extract | 18 |

| Fraction 5 | 20 |

2. Antidiabetic Effects

Research indicates that palmatine can significantly lower blood glucose levels and enhance insulin secretion in diabetic models. In STZ-induced diabetic rats, palmatine treatment resulted in decreased malondialdehyde (MDA) levels and increased enzymatic antioxidants, suggesting its role in mitigating oxidative stress associated with diabetes .

Case Study: Antidiabetic Effects in Animal Models

- Study Design : STZ-induced diabetic rats were treated with palmatine.

- Findings :

- Reduced blood glucose levels.

- Increased insulin levels.

- Improved oxidative stress markers.

3. Anticancer Properties

Palmatine has been shown to inhibit the growth and invasion of various cancer cell lines. A notable study reported that palmatine selectively inhibited prostate cancer cell proliferation without affecting non-cancerous cells . This selective toxicity suggests potential for developing targeted cancer therapies.

Table 2: Anticancer Activity of Palmatine

| Cancer Type | Effect Observed |

|---|---|

| Prostate Cancer | Inhibition of cell growth |

| Rhabdomyosarcoma | Growth inhibition observed |

Palmatine's biological effects are attributed to several mechanisms:

- Antioxidant Mechanism : Palmatine activates cellular pathways that enhance antioxidant enzyme activity, reducing oxidative damage in cells.

- Antidiabetic Mechanism : It may inhibit enzymes involved in glucose metabolism, thereby lowering blood sugar levels and improving insulin sensitivity .

- Anticancer Mechanism : The compound interferes with cell cycle progression in cancer cells, leading to apoptosis while sparing normal cells .

特性

IUPAC Name |

2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22NO4.ClH.H2O/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;;/h5-6,9-12H,7-8H2,1-4H3;1H;1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQNSCSNSSZUIT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047869 | |

| Record name | Palmatine chloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171869-95-7 | |

| Record name | Palmatine chloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171869957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmatine chloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride;hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALMATINE CHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMR2H7M7PK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。